molecular formula C19H25N5O4 B6485666 8-[(butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 919020-46-5

8-[(butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6485666
CAS No.: 919020-46-5
M. Wt: 387.4 g/mol
InChI Key: OTMFDONPQVAFKH-UHFFFAOYSA-N
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Description

8-[(Butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine-derived heterocyclic compound featuring a purine-2,6-dione core substituted at positions 3, 7, and 6. The substituents include:

  • Position 3: A methyl group.
  • Position 7: A 2-hydroxy-3-phenoxypropyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (phenoxy) moieties.

Its synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for analogous purine-diones .

Properties

IUPAC Name

8-(butan-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-4-12(2)20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)10-13(25)11-28-14-8-6-5-7-9-14/h5-9,12-13,25H,4,10-11H2,1-3H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMFDONPQVAFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. Its unique structure suggests a variety of interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

This compound has the molecular formula C18H23N5O4C_{18}H_{23}N_{5}O_{4} and a molecular weight of approximately 373.4 g/mol. The presence of functional groups such as butan-2-yl, hydroxy, and phenoxypropyl contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₁₈H₂₃N₅O₄
Molecular Weight373.4 g/mol
Purity≥95%

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, affecting pathways related to cell signaling and metabolism.

Biological Activities

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit β-secretase (EC 3.4.23.46), an enzyme implicated in Alzheimer's disease pathology .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Some derivatives of purine compounds have shown anti-inflammatory properties, which could be relevant for therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related purine derivatives:

  • A study evaluated the synthesis and biological evaluation of various substituted purines, highlighting their potential as therapeutic agents against cancer and neurodegenerative diseases .
  • Research on similar compounds has demonstrated their ability to modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural analogs and their pharmacological or physicochemical properties are summarized below:

Compound Name / ID Substituents (Position 7) Substituents (Position 8) Molecular Weight (g/mol) Solubility (logP)* Pharmacological Activity References
Target Compound 2-Hydroxy-3-phenoxypropyl Butan-2-yl amino ~463.5 Moderate (~1.8) Not reported (probable CNS/ion channel modulation)
AM237 (TRPC5 activator) 4-Chlorophenylmethyl 4-Chloro-3-(trifluoromethoxy)phenoxy ~563.3 Low (~3.2) Potent TRPC5 channel activation
8-[(2-Hydroxyethyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione 2-Hydroxy-3-(3-methylphenoxy)propyl 2-Hydroxyethylamino ~475.5 Moderate (~1.5) Not reported (enhanced solubility)
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione Biphenylstyryl Methyl ~432.4 High (~2.5) Unreported (structural analog)

*Estimated logP values based on substituent hydrophilicity/lipophilicity.

Key Observations:

Substituent Impact on Solubility: The target compound’s 2-hydroxypropyl and phenoxy groups balance hydrophilicity and lipophilicity, yielding moderate solubility (~logP 1.8). In contrast, AM237’s halogenated substituents reduce solubility (logP ~3.2) but enhance membrane permeability . The hydroxyethylamino group in ’s analog further improves solubility (~logP 1.5), suggesting that polar substituents at position 8 enhance aqueous compatibility.

Pharmacological Activity: TRPC5 Modulation: AM237’s trifluoromethoxy and chlorophenyl groups are critical for TRPC5 activation, highlighting the role of electron-withdrawing substituents in ion channel targeting . The target compound lacks such groups, implying divergent activity. The target compound’s butan-2-yl amino group may confer similar properties.

Synthetic Strategies: Phenacyl bromide coupling (as in ) is a common method for introducing aryl/alkyl chains at position 7. The target compound’s synthesis may involve analogous steps with butan-2-yl amine and phenoxypropyl precursors.

Stability and Metabolic Considerations :

  • Hydroxy groups (e.g., in the target compound and ) may increase metabolic susceptibility via glucuronidation, whereas AM237’s halogenated moieties likely enhance metabolic stability .

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